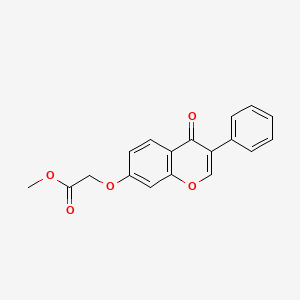

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate” would be characterized by the presence of a coumarin core (a benzopyrone), which is a bicyclic molecule made up of a benzene ring fused to a pyrone ring . The compound also contains a methyl ester functional group, which could be expected to contribute to its physical and chemical properties .Chemical Reactions Analysis

Coumarins, including “this compound”, can undergo a variety of chemical reactions, including pericyclic reactions, electrophilic aromatic substitution, and nucleophilic addition . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by its functional groups. For example, the presence of a methyl ester could make the compound more hydrophobic, while the conjugated system of double bonds could give the compound interesting optical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Compounds

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate serves as a precursor in the synthesis of various novel compounds. For instance, it's used as a key starting material for synthesizing triazole derivatives with diverse biological applications. The final products of these syntheses, which include triazole compounds, are confirmed through various analytical methods like IR, 1H-NMR, 13C-NMR, and MASS analysis, indicating the compound's utility in creating structurally diverse molecules (Mottaghinejad & Alibakhshi, 2018).

Crystal Structure and Stability

The compound is also crucial for understanding molecular structures and stability. For example, it's been used to synthesize molecules whose crystal structures exhibit weak intermolecular hydrogen bonding interactions, contributing to molecular stability. These synthesized compounds are analyzed through techniques like single crystal X-ray diffraction, further highlighting the compound's role in understanding and manipulating molecular structures for stability (Rani, 2017).

Antibacterial Activity

The antibacterial properties of derivatives synthesized from this compound have been a subject of research. These studies involve synthesizing novel compounds and evaluating their growth inhibitory activity against various microbes, such as E.coli, Saureus, and Salmonella typhi para A. The structural elucidation of these compounds is based on elemental analysis and spectral data, indicating the compound's potential in creating antibacterial agents (Desai et al., 2001).

Applications in Material Science

Polyamide Synthesis

this compound is used in the synthesis of novel monomers and polymers, particularly in creating aromatic polyamides with photosensitive coumarin pendent groups. These polyamides exhibit promising properties, such as good solubility in various solvents, high molecular weights, and excellent thermal properties, making them suitable for applications where these characteristics are desirable (Nechifor, 2009).

Crystallography Studies

It also finds its use in crystallography studies to understand the molecular and crystal structure of various compounds. These studies are vital for comprehending the molecular conformation and interactions within the crystal lattice, contributing to the field of material science and molecular engineering (Li et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The study of coumarin derivatives, including “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate”, is a rich field of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-17(19)11-22-13-7-8-14-16(9-13)23-10-15(18(14)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFBEEKVXWBESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)

![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)